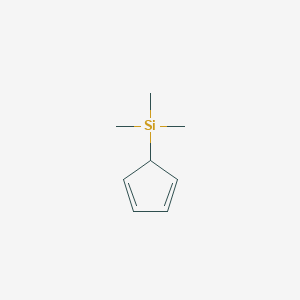

5-(Trimethylsilyl)-1,3-cyclopentadiene

描述

属性

IUPAC Name |

cyclopenta-2,4-dien-1-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Si/c1-9(2,3)8-6-4-5-7-8/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFHCJPMKUTMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947996 | |

| Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3559-74-8, 25134-15-0 | |

| Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3559-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Cyclopentadien-1-yltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003559748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclopentadiene, (trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025134150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3559-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(trimethylsilyl)-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(trimethylsilyl)-1,3-cyclopentadiene, a valuable reagent in organometallic chemistry and organic synthesis. The document details the core synthetic methodology, experimental protocols, and key characterization data to support researchers in the successful preparation and application of this compound.

Core Synthesis Strategy

The most common and efficient method for the synthesis of this compound involves the reaction of a cyclopentadienyl (B1206354) anion source with a trimethylsilyl (B98337) halide. The classical approach utilizes sodium cyclopentadienide (B1229720) (NaC₅H₅) and trimethylsilyl chloride ((CH₃)₃SiCl) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.[1] This nucleophilic substitution reaction proceeds readily to form the desired product and a salt byproduct, typically sodium chloride (NaCl).[2]

The reaction is generally performed at low temperatures, ranging from -78°C to room temperature, to control the exothermic nature of the reaction and minimize the formation of side products.[1]

Signaling Pathways and Experimental Workflow

The synthesis of this compound follows a straightforward nucleophilic substitution pathway. The key steps involved in the synthesis and purification are outlined below.

Caption: Experimental workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Freshly cracked cyclopentadiene (from dicyclopentadiene)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethylsilyl chloride ((CH₃)₃SiCl), freshly distilled

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hexane

Procedure:

-

Preparation of Sodium Cyclopentadienide: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere. The flask is cooled in an ice bath. Freshly cracked cyclopentadiene is added dropwise to the stirred suspension. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of sodium cyclopentadienide.

-

Silylation Reaction: The flask containing the sodium cyclopentadienide solution is cooled to -78 °C using a dry ice/acetone bath. Freshly distilled trimethylsilyl chloride is added dropwise via the dropping funnel, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with hexane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₄Si |

| Molecular Weight | 138.28 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 138-140 °C (lit.) |

| Density | 0.833 g/mL at 25 °C (lit.) |

| Refractive Index (n²⁰/D) | 1.471 (lit.) |

Table 2: Spectroscopic Data

Due to the fluxional nature of this compound, where the trimethylsilyl group rapidly migrates around the cyclopentadienyl ring, the NMR spectra can be temperature-dependent. At room temperature, the proton and carbon signals of the cyclopentadienyl ring are often observed as averaged signals.[2]

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR (CDCl₃) | Due to rapid sigmatropic rearrangement, the protons on the cyclopentadienyl ring may appear as a single, time-averaged peak. The trimethylsilyl protons typically appear as a sharp singlet around 0 ppm. |

| ¹³C NMR (CDCl₃) | Similar to the ¹H NMR, the carbon atoms of the cyclopentadienyl ring may show averaged signals. The trimethylsilyl carbons will appear as a single resonance. |

| Infrared (IR) | Key absorptions include C-H stretching of the cyclopentadienyl ring and the characteristic Si-C vibrations. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. |

Note: For detailed and specific NMR data, it is recommended to acquire spectra on the purified product and compare with literature values if available, as the exact chemical shifts can be influenced by solvent and temperature.

Side Reactions and Purification Considerations

A potential side reaction in this synthesis is the formation of bis(trimethylsilyl)cyclopentadiene, which can occur if an excess of the silylating agent is used or if the reaction conditions are not carefully controlled.

Purification by fractional distillation under reduced pressure is crucial to separate the desired monosilylated product from any unreacted starting materials, the disilylated byproduct, and other impurities.[1] The product is sensitive to moisture and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C) to prevent degradation.[1]

References

Preparation of Trimethylsilylcyclopentadiene from Sodium Cyclopentadienide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylsilylcyclopentadiene from sodium cyclopentadienide (B1229720). It covers the essential theoretical background, detailed experimental protocols, and critical data for the successful preparation and characterization of this versatile reagent.

Introduction

Trimethylsilylcyclopentadiene is a valuable organosilicon compound widely utilized in organic and organometallic synthesis. Its utility stems from the presence of the reactive cyclopentadienyl (B1206354) moiety, which can act as a ligand in the formation of metallocenes, and the trimethylsilyl (B98337) group, which enhances stability and solubility in organic solvents. This guide details its preparation via the reaction of sodium cyclopentadienide with chlorotrimethylsilane (B32843), a common and efficient synthetic route.

Reaction Scheme and Mechanism

The synthesis of trimethylsilylcyclopentadiene is achieved through a salt metathesis reaction. The nucleophilic cyclopentadienide anion attacks the electrophilic silicon atom of chlorotrimethylsilane, displacing the chloride ion and forming the desired product along with sodium chloride as a byproduct.[1]

Reaction:

NaC₅H₅ + (CH₃)₃SiCl → C₅H₅Si(CH₃)₃ + NaCl[1]

The reaction mechanism is a straightforward bimolecular nucleophilic substitution (Sₙ2) at the silicon center. The cyclopentadienide anion acts as the nucleophile, and the chloride is the leaving group.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, sodium cyclopentadienide, and the subsequent synthesis of trimethylsilylcyclopentadiene.

Preparation of Sodium Cyclopentadienide Solution in THF

Sodium cyclopentadienide is typically prepared and used in situ or as a solution in an ethereal solvent like tetrahydrofuran (B95107) (THF).

Procedure:

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).

-

Reagents: Sodium hydride (60% dispersion in mineral oil) is washed with anhydrous hexanes to remove the oil and then dried under a stream of nitrogen. Anhydrous THF is added to the flask.

-

Reaction: Freshly cracked cyclopentadiene (B3395910) (from the pyrolysis of dicyclopentadiene) is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C. The reaction is exothermic and generates hydrogen gas, which should be safely vented. After the addition is complete, the mixture is stirred at room temperature until the evolution of hydrogen ceases, indicating the complete formation of sodium cyclopentadienide. The resulting solution is typically pink or red.

Synthesis of Trimethylsilylcyclopentadiene

The following protocol is adapted from a patented procedure and is designed to minimize the formation of the bis(trimethylsilyl)cyclopentadiene byproduct.[2]

Procedure:

-

Reaction Setup: A solution of chlorotrimethylsilane in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath.

-

Addition of Sodium Cyclopentadienide: A solution of sodium cyclopentadienide in THF (prepared as described in section 3.1) is added dropwise to the stirred chlorotrimethylsilane solution over a period of 2 hours, maintaining the temperature at 0 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1.5 hours.

-

Work-up: The reaction mixture is filtered under an inert atmosphere to remove the precipitated sodium chloride. The filter cake is washed with anhydrous THF to recover any entrained product.

-

Isolation and Purification: The solvent is removed from the filtrate by rotary evaporation under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield trimethylsilylcyclopentadiene as a colorless liquid.

Data Presentation

Reaction Parameters and Yields

| Reactant 1 (in THF) | Reactant 2 (in THF) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Chlorotrimethylsilane | Sodium Cyclopentadienide | 0 to rt | 3.5 | 84 | [3] |

Note: The yield is based on the amount of chlorotrimethylsilane used.

Physical and Spectroscopic Data of Trimethylsilylcyclopentadiene

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄Si | [1] |

| Molar Mass | 138.29 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 138-140 °C (at 760 mmHg) | [1] |

| Density | 0.833 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.471 | [1] |

| ¹H NMR (CDCl₃, rt) | δ ~6.5 (m, 4H, Cp-H), ~0.2 (s, 9H, Si(CH₃)₃) | [4] |

| ¹³C NMR (CDCl₃, rt) | δ ~134 (Cp-C), ~132 (Cp-C), ~-1 (Si(CH₃)₃) | |

| FTIR (neat, cm⁻¹) | ~3050 (C-H stretch, sp²), ~2950 (C-H stretch, sp³), ~1250 (Si-CH₃), ~840 (Si-C) | |

| Mass Spectrum (m/z) | 138 (M⁺), 123 (M⁺-CH₃), 73 (Si(CH₃)₃⁺) |

Note on NMR Data: At room temperature, trimethylsilylcyclopentadiene exhibits fluxional behavior, with the trimethylsilyl group rapidly migrating around the cyclopentadienyl ring. This results in a time-averaged ¹H NMR spectrum showing a single, broad resonance for the four ring protons. At low temperatures, this dynamic process can be "frozen out," and distinct signals for the different isomers can be observed.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of trimethylsilylcyclopentadiene.

Side Reactions and Control

The primary side reaction in this synthesis is the formation of bis(trimethylsilyl)cyclopentadiene. This occurs when a second equivalent of chlorotrimethylsilane reacts with the initially formed trimethylsilylcyclopentadienide anion. To minimize this side reaction, it is crucial to maintain a localized excess of chlorotrimethylsilane. This is achieved by adding the sodium cyclopentadienide solution to the chlorotrimethylsilane solution, rather than the reverse.[2]

Safety Considerations

-

Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere.

-

Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature and should be freshly prepared by cracking dicyclopentadiene (B1670491) before use. It is also flammable.

-

Chlorotrimethylsilane: This compound is flammable and corrosive. It reacts with moisture to produce hydrochloric acid.

-

Solvents: Tetrahydrofuran and hexanes are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Vacuum Distillation: Distillation under reduced pressure carries a risk of implosion. Glassware should be inspected for cracks or defects before use.

Conclusion

The synthesis of trimethylsilylcyclopentadiene from sodium cyclopentadienide and chlorotrimethylsilane is a reliable and high-yielding procedure. Careful control of reaction conditions, particularly the order of reagent addition, is essential to minimize the formation of byproducts. The detailed protocols and data provided in this guide should enable researchers to successfully prepare and characterize this important synthetic building block.

References

- 1. Trimethylsilyl cyclopentadiene - Wikipedia [en.wikipedia.org]

- 2. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(trimethylsilyl)-1,3-cyclopentadiene: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-(trimethylsilyl)-1,3-cyclopentadiene, an organosilicon compound with significant applications in organic synthesis and materials science. This document details its chemical formula, molecular weight, and key physicochemical properties. A detailed experimental protocol for its synthesis is provided, along with spectroscopic data for its characterization. The guide also features a visualization of its molecular structure, generated using the DOT language, to facilitate a deeper understanding of its chemical nature.

Introduction

This compound, a prominent organosilicon compound, is distinguished by a trimethylsilyl (B98337) group attached to a cyclopentadiene (B3395910) ring. Its unique structural characteristics, particularly its fluxional nature, and its reactivity make it a valuable reagent in a variety of chemical transformations. This guide serves as a technical resource for professionals in research and drug development, offering in-depth information on its molecular architecture and practical guidance for its synthesis and characterization.

Molecular Structure and Formula

The chemical formula for this compound is C₈H₁₄Si.[1] The molecule consists of a five-membered cyclopentadiene ring bonded to a trimethylsilyl group. A key feature of its structure is its fluxional behavior, where the trimethylsilyl group undergoes rapid migration around the cyclopentadiene ring. This dynamic process, known as a sigmatropic rearrangement, leads to the apparent equivalence of the protons on the ring in gas-phase NMR spectroscopy, resulting in a single peak.[2]

Due to this fluxionality and a tendency for isomeric interconversion, direct X-ray crystallographic analysis of its molecular geometry has proven challenging. However, insights into its bond lengths and angles can be obtained from computational studies and gas-phase electron diffraction (GED).

Visualization of the Molecular Structure

To illustrate the molecular structure, a diagram has been generated using the Graphviz (DOT language).

References

fluxional behavior of trimethylsilyl cyclopentadiene

An In-depth Technical Guide to the Fluxional Behavior of Trimethylsilyl (B98337) Cyclopentadiene (B3395910)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl cyclopentadiene (C₅H₅Si(CH₃)₃) is a pivotal organosilicon compound, widely utilized in the synthesis of cyclopentadienyl (B1206354) (Cp) metal complexes. Its utility is intrinsically linked to its fascinating dynamic nature, specifically its fluxional behavior. This technical guide provides a comprehensive examination of the principles, experimental characterization, and quantitative analysis of this phenomenon. The core of this behavior is a rapid, degenerate[1][2]-sigmatropic rearrangement involving the migration of the trimethylsilyl group around the cyclopentadienyl ring. This process is primarily studied using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, which allows for the elucidation of the kinetic and thermodynamic parameters governing the rearrangement. This document details the underlying mechanism, presents key quantitative data, provides a robust experimental protocol for VT-NMR analysis, and illustrates the dynamic processes with clear, structured diagrams.

Introduction to Fluxionality in Organometallic Chemistry

Fluxional molecules are chemical species that undergo rapid, reversible intramolecular rearrangements, leading to the interchange of chemically distinct atoms or groups. If the rate of this rearrangement is fast on the timescale of the observation method, such as NMR spectroscopy, the exchanging groups can appear chemically equivalent. Trimethylsilyl cyclopentadiene is a classic example of a fluxional molecule, where the trimethylsilyl (TMS) group is not static but migrates rapidly from one carbon atom to another on the cyclopentadienyl ring.[3] This behavior is crucial for its reactivity and its role as a ligand precursor in organometallic synthesis.

The Dynamic Process: A[1][2]-Sigmatropic Rearrangement

The fluxionality of trimethylsilyl cyclopentadiene is predominantly governed by a degenerate[1][2]-sigmatropic rearrangement.[1][4] In this pericyclic reaction, a σ-bonded group (the TMS group) migrates across a π-system (the cyclopentadienyl ring). The process involves a concerted transition state where the silyl (B83357) group moves between adjacent carbons (a 1,2-shift), effectively relocating its point of attachment.[1]

At room temperature, this migration is exceedingly fast, occurring millions of times per second.[4] This rapid interchange between the equivalent 5-substituted isomers renders all five protons on the cyclopentadienyl ring chemically and magnetically equivalent on the NMR timescale, resulting in a single, sharp proton NMR signal.[3] The molecule exists as an equilibrium mixture of isomers, with the 5-trimethylsilylcyclopentadiene isomer being the most abundant (85-90%).[4] Slower prototropic shifts (hydrogen migrations) are responsible for the interconversion between the vinylic isomers (1- and 2-silyl).[1]

Experimental Characterization by Variable Temperature (VT) NMR

VT-NMR spectroscopy is the most powerful technique for investigating the kinetics of fluxional processes.[2][5] By recording NMR spectra at different temperatures, one can manipulate the rate of the intramolecular exchange relative to the NMR timescale.

-

Fast Exchange (High Temperature): At or above room temperature, the silyl migration is much faster than the NMR timescale. This leads to a time-averaged spectrum. For trimethylsilyl cyclopentadiene, the ¹H NMR spectrum shows a single sharp resonance for the five ring protons.[3]

-

Slow Exchange (Low Temperature): As the temperature is lowered, the rate of the silyl migration decreases. Below a certain temperature, the exchange becomes slow on the NMR timescale. The spectrum resolves into a complex pattern corresponding to a static 5-substituted cyclopentadiene molecule, where the ring protons are chemically inequivalent.

-

Coalescence (Intermediate Temperature): At a specific temperature, known as the coalescence temperature (T꜀), the individual signals from the slow-exchange regime broaden and merge into a single, broad peak. The rate of exchange at this temperature can be calculated directly from the spectral parameters.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 5-(trimethylsilyl)-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-(trimethylsilyl)-1,3-cyclopentadiene. This organosilicon compound is of significant interest due to its fluxional nature and its utility as a precursor in the synthesis of cyclopentadienyl (B1206354) metal complexes, which are crucial in various catalytic processes. This document outlines the synthesis, detailed NMR data, and the experimental protocols for the spectroscopic analysis of this dynamic molecule.

Introduction

This compound is a colorless liquid that exhibits a fascinating dynamic process known as sigmatropic rearrangement. The trimethylsilyl (B98337) (TMS) group rapidly migrates around the cyclopentadienyl ring at room temperature. This fluxional behavior has a profound effect on its NMR spectra, necessitating variable-temperature studies to fully characterize its structure. At room temperature in the gas phase, the protons on the cyclopentadienyl ring are chemically equivalent, showing a single peak in the ¹H NMR spectrum[1]. Understanding the energetics and mechanism of this rearrangement is crucial for its application in organometallic synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of sodium cyclopentadienide (B1229720) with trimethylsilyl chloride[2][3].

Experimental Protocol: Synthesis

Materials:

-

Sodium cyclopentadienide (NaC₅H₅) solution in Tetrahydrofuran (THF)

-

Trimethylsilyl chloride (Me₃SiCl)

-

Anhydrous diethyl ether or THF

-

Anhydrous hexane

-

Sodium sulfate (B86663) (anhydrous)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Distillation apparatus

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a freshly prepared solution of sodium cyclopentadienide in anhydrous THF is placed in a Schlenk flask equipped with a magnetic stir bar.

-

The flask is cooled to 0 °C using an ice bath.

-

Trimethylsilyl chloride is added dropwise to the stirred solution of sodium cyclopentadienide over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 2 hours.

-

The reaction mixture is then filtered under an inert atmosphere to remove the precipitated sodium chloride.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product is purified by distillation under reduced pressure to yield this compound as a colorless liquid.

NMR Spectroscopic Data

Due to the rapid intramolecular migration of the trimethylsilyl group, the ¹H and ¹³C NMR spectra of this compound are highly temperature-dependent.

Room Temperature NMR Spectroscopy

At room temperature, the fluxional process is rapid on the NMR timescale, leading to averaged signals for the cyclopentadienyl ring protons and carbons. In the gas phase, the ring protons appear as a single sharp singlet[1]. In solution, the signals are often broad.

Low-Temperature NMR Spectroscopy

To resolve the individual signals of the static isomers, low-temperature NMR spectroscopy is required. The following data is based on studies conducted at low temperatures where the silyl (B83357) group migration is slowed significantly.

Table 1: Low-Temperature ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 3.00 | m | |

| H-1, H-4 | 6.50 | m | |

| H-2, H-3 | 6.00 | m | |

| Si(CH₃)₃ | 0.10 | s |

Table 2: Low-Temperature ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-5 | 45.0 |

| C-1, C-4 | 135.0 |

| C-2, C-3 | 130.0 |

| Si(CH₃)₃ | -2.0 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the exact temperature of the measurement.

Experimental Protocol: Variable-Temperature NMR Spectroscopy

Objective: To observe the fluxional behavior of this compound and acquire spectra of the static molecule at low temperature.

Materials and Equipment:

-

This compound, freshly distilled

-

Deuterated solvent with a low freezing point (e.g., Toluene-d₈, THF-d₈)

-

NMR tube (high-quality, rated for low-temperature use)

-

NMR spectrometer with variable-temperature capabilities

Procedure:

-

Sample Preparation:

-

Under an inert atmosphere, dissolve approximately 10-20 mg of freshly distilled this compound in 0.5 mL of the chosen deuterated solvent.

-

Transfer the solution to a clean, dry NMR tube.

-

Flame-seal the NMR tube or securely cap it to prevent condensation of atmospheric moisture at low temperatures.

-

-

NMR Spectrometer Setup:

-

Insert the sample into the NMR probe.

-

Lock and shim the spectrometer on the solvent signal at room temperature.

-

Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (approximately 298 K).

-

-

Low-Temperature Measurements:

-

Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring spectra.

-

Acquire ¹H and ¹³C NMR spectra at each temperature, noting any changes in the line shapes and chemical shifts of the signals.

-

Continue cooling until the signals for the cyclopentadienyl protons and carbons are sharp and well-resolved, indicating that the silyl group migration has been effectively "frozen" on the NMR timescale. This is typically achieved at temperatures below -50 °C.

-

-

Data Analysis:

-

Process and analyze the spectra obtained at different temperatures to observe the coalescence of signals and the sharpening of signals at low temperatures.

-

From the low-temperature spectra, assign the chemical shifts and determine the coupling constants for the static this compound molecule.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Fluxional Behavior and NMR Observation

References

Sigmatropic Rearrangements in Silyl-Substituted Cyclopentadienes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of sigmatropic rearrangements in silyl-substituted cyclopentadienes, a class of reactions with significant implications for synthetic chemistry and materials science. The unique ability of the silyl (B83357) group to migrate around the cyclopentadienyl (B1206354) ring system offers a powerful tool for controlling molecular architecture and reactivity. This document details the underlying mechanisms, quantitative kinetic data, and experimental protocols relevant to the study of these dynamic molecules.

Core Concepts: The[1][2]-Sigmatropic Silyl Shift

The predominant sigmatropic rearrangement in silyl-substituted cyclopentadienes is the[1][2]-silyl shift. This is a thermally allowed, uncatalyzed pericyclic reaction where a silyl group migrates from one carbon atom of the cyclopentadienyl ring to a new position five atoms away, with a simultaneous reorganization of the π-electron system. This process is typically suprafacial, meaning the silyl group remains on the same face of the ring throughout the migration.

The facility of this rearrangement is attributed to the electropositive nature of silicon and the ability of the cyclopentadienyl system to accommodate the cyclic transition state. The migration of the silyl group is significantly faster than the corresponding hydrogen shift, making it the dominant fluxional process in these systems.

Quantitative Data on Rearrangement Kinetics

The rate of the[1][2]-sigmatropic silyl shift is influenced by the nature of the substituents on the silicon atom and the cyclopentadienyl ring, as well as the temperature. While comprehensive comparative data is sparse in the literature, computational studies and experimental observations provide key insights into the energetics of this process.

| Migrating Group | System | Method | Activation Energy (kcal/mol) |

| Trimethylsilyl (B98337) (SiMe₃) | Cyclopentadiene (B3395910) | DFT Calculation | 13.2[1] |

| t-Butyldimethylsilyl (tBuMe₂Si) | Vinylallene cycloisomerization intermediate | DFT Calculation | 14.6[3] |

Table 1: Calculated Activation Energies for[1][2]-Silyl Sigmatropic Shifts.

For context, the activation energy for the uncatalyzed[1][2]-hydrogen shift in cyclopentadiene has been computationally determined to be approximately 24.9 kcal/mol. This highlights the significantly lower energy barrier for the migration of a silyl group.

Experimental Protocols

Synthesis of 5-Trimethylsilylcyclopentadiene

This protocol describes a common method for the synthesis of 5-trimethylsilylcyclopentadiene, a versatile precursor for further studies.

Materials:

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Sodium metal

-

Tetrahydrofuran (THF), anhydrous

-

Trimethylsilyl chloride (Me₃SiCl)

-

Hexane (B92381), anhydrous

-

Standard glassware for air-sensitive techniques (Schlenk line, cannulas, etc.)

Procedure:

-

Preparation of Sodium Cyclopentadienide (B1229720):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add freshly distilled, anhydrous THF.

-

Carefully add small pieces of sodium metal to the THF with vigorous stirring.

-

Slowly add freshly cracked cyclopentadiene dropwise to the sodium dispersion at room temperature. The reaction is exothermic and will result in the evolution of hydrogen gas. The formation of a white precipitate of sodium cyclopentadienide will be observed.

-

Continue stirring until all the sodium has reacted and a clear solution or a fine white suspension is obtained.

-

-

Silylation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl chloride dropwise to the stirred suspension of sodium cyclopentadienide.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

The reaction mixture will contain a precipitate of sodium chloride. Remove the solvent under reduced pressure.

-

Extract the product with anhydrous hexane.

-

Filter the hexane solution through a cannula to remove the sodium chloride.

-

Remove the hexane from the filtrate under reduced pressure to yield crude 5-trimethylsilylcyclopentadiene.

-

The product can be further purified by vacuum distillation.

-

Kinetic Analysis of[1][2]-Silyl Shift by NMR Spectroscopy

This protocol outlines a general procedure for determining the rate constants and activation parameters of the sigmatropic rearrangement using dynamic nuclear magnetic resonance (DNMR) spectroscopy.

Instrumentation:

-

Variable-temperature NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a solution of the purified silyl-substituted cyclopentadiene in a suitable deuterated solvent (e.g., toluene-d₈, THF-d₈) in an NMR tube. The concentration should be optimized for good signal-to-noise ratio.

-

Seal the NMR tube under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the sample.

-

-

Data Acquisition:

-

Acquire a series of ¹H NMR spectra at different temperatures. Start at a low temperature where the silyl group migration is slow on the NMR timescale, resulting in distinct signals for the different isomers.

-

Gradually increase the temperature in controlled increments. As the temperature increases, the rate of the sigmatropic rearrangement will increase, leading to broadening of the signals and eventually coalescence into a time-averaged spectrum.

-

Ensure that the temperature is accurately calibrated and allowed to equilibrate at each step before acquiring the spectrum.

-

-

Data Analysis:

-

Determine the rate constants (k) for the rearrangement at different temperatures using lineshape analysis of the exchanging proton signals. This can be done using specialized software that simulates the NMR spectra for different exchange rates.

-

Plot ln(k) versus 1/T (Arrhenius plot) or ln(k/T) versus 1/T (Eyring plot).

-

From the slope and intercept of the linear plot, calculate the activation parameters: activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).

-

Visualizations

Caption: The degenerate[1][2]-sigmatropic rearrangement of a silyl group in a cyclopentadiene ring, proceeding through a cyclic transition state.

Caption: A typical experimental workflow for the kinetic analysis of sigmatropic rearrangements in silyl-substituted cyclopentadienes.

References

An In-Depth Technical Guide on the Electronic Structure of Silylcyclopentadienyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electronic structure of silylcyclopentadienyl compounds, focusing on the interplay between the silyl (B83357) substituent and the cyclopentadienyl (B1206354) ring system. The content presented herein is a synthesis of experimental data and computational studies, aimed at providing a comprehensive resource for professionals in research and development.

Introduction

Silyl-substituted cyclopentadienyl (Cp) ligands are of significant interest in organometallic chemistry and materials science. The introduction of a silyl group onto the Cp ring can profoundly influence the ligand's electronic properties, steric profile, and reactivity. These modifications, in turn, affect the stability, catalytic activity, and spectroscopic characteristics of the resulting metal complexes. Understanding the fundamental electronic structure of the silylcyclopentadienyl moiety itself is crucial for the rational design of new catalysts, materials, and therapeutic agents.

This guide focuses on the core electronic principles governing these compounds, supported by quantitative data from photoelectron spectroscopy and computational chemistry.

Core Electronic Structure: An Overview

The electronic structure of silylcyclopentadienyl compounds is primarily defined by the interaction between the π-system of the cyclopentadienyl ring and the orbitals of the silyl group. The nature of this interaction depends significantly on the position of the silyl group on the five-membered ring. Computational studies have shown that the stability of silylcyclopentadiene isomers follows the order 5-SiH₃ > 2-SiH₃ > 1-SiH₃.[1] This is in contrast to methyl-substituted cyclopentadienes, where the 2-substituted isomer is the most stable.[1]

The enhanced stability of the 5-silylcyclopentadiene isomer is attributed to a significant interaction between the Si-C bonding orbital and the π-system of the cyclopentadienyl ring.[1] This interaction involves a notable overlap between the silicon atom and the distal carbon atoms of the ring, suggesting a degree of hyperconjugation or through-space interaction that stabilizes the molecule.[1]

Quantitative Electronic and Structural Data

Quantitative data provides a precise description of the molecular and electronic structure. The following tables summarize key experimental and computational findings for 5-silylcyclopentadiene (5-SiH₃-C₅H₅).

Experimental Ionization Energies

Photoelectron spectroscopy (PES) is a powerful technique for probing the energies of molecular orbitals. The vertical ionization energies for 5-silylcyclopentadiene, obtained from He(I) photoelectron spectroscopy, are presented in Table 1. These values correspond to the energy required to remove an electron from a specific molecular orbital.

| Molecular Orbital | Experimental Ionization Energy (eV) |

| a" (π) | 8.6 |

| a' (π) | 9.5 |

| a' (σ Si-C) | 10.7 |

| a" (π) | 11.8 |

Table 1: Experimental vertical ionization energies for 5-silylcyclopentadiene (SiH₃C₅H₅) obtained by He(I) photoelectron spectroscopy. Data sourced from Cradock, Findlay, and Palmer (1974).[1]

Calculated Orbital Energies

Ab initio molecular orbital calculations provide theoretical insight into the electronic structure and complement experimental data. Table 2 lists the calculated energies for the highest occupied molecular orbitals of 5-silylcyclopentadiene from a foundational study.

| Molecular Orbital | Calculated Orbital Energy (eV) |

| 4a" | -9.05 |

| 7a' | -9.83 |

| 6a' | -11.08 |

| 3a" | -12.43 |

Table 2: Calculated energies of the highest occupied molecular orbitals of 5-silylcyclopentadiene from ab initio calculations. Data sourced from Cradock, Findlay, and Palmer (1974).[1]

Experimental and Computational Protocols

A clear understanding of the methodologies used to obtain the data is essential for its interpretation and application.

Photoelectron Spectroscopy (PES)

The experimental ionization energies listed in Table 1 were obtained using He(I) photoelectron spectroscopy.

-

Methodology: In this technique, a sample in the gas phase is irradiated with monochromatic ultraviolet radiation from a helium discharge lamp, typically at an energy of 21.22 eV (He Iα). The incident photons cause the ejection of valence electrons from the molecule. The kinetic energy of these photoelectrons is measured by an electron energy analyzer. The ionization energy (IE) of the electron is then determined by the following equation:

IE = hν - Eₖ

where hν is the energy of the incident photon and Eₖ is the measured kinetic energy of the photoelectron. The sample is introduced into a high-vacuum chamber to ensure that the photoelectrons can travel to the analyzer without colliding with other gas molecules.

Ab Initio Molecular Orbital Calculations

The calculated orbital energies in Table 2 were derived from ab initio (from first principles) molecular orbital theory.

-

Methodology: These calculations solve the Schrödinger equation for a molecule without empirical parameters. The molecular orbitals are constructed as a linear combination of atomic orbitals (LCAO), which are themselves represented by a set of mathematical functions known as a basis set. For the calculations from the 1970s, minimal basis sets like STO-3G were common. This involves representing each atomic orbital by a fixed contraction of three Gaussian functions. The calculations are performed iteratively until a self-consistent field (SCF) is achieved, meaning the electron distribution no longer changes with further iterations. The resulting orbital energies provide a theoretical estimate of the ionization potentials (via Koopmans' theorem).

Visualizing Electronic Interactions and Isomeric Relationships

Graphical representations are invaluable for understanding the complex relationships in molecular systems. The following diagrams were generated using the DOT language to illustrate key concepts.

Conclusion

The electronic structure of silylcyclopentadienyl compounds is characterized by a significant stabilizing interaction between the silyl group and the cyclopentadienyl π-system, particularly in the 5-substituted isomer. This interaction, evidenced by photoelectron spectroscopy and ab initio calculations, leads to a distinct ordering of molecular orbital energies and isomeric stabilities compared to simple alkyl analogs. The quantitative data and methodologies presented in this guide offer a foundational understanding for researchers engaged in the design and synthesis of novel organometallic complexes and materials where these ligands play a central role. Further research employing modern DFT methods would be beneficial to refine the geometric and electronic parameters of these fundamental organosilicon compounds.

References

An In-depth Technical Guide to 5-(trimethylsilyl)-1,3-cyclopentadiene: Physical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and boiling point of 5-(trimethylsilyl)-1,3-cyclopentadiene. It includes detailed experimental protocols for the determination of these properties and for the characterization of the compound.

Physical and Chemical Properties

This compound is a versatile organosilicon compound with the chemical formula C₈H₁₄Si. It is a colorless to yellow liquid that is sensitive to moisture and oxygen. The presence of the trimethylsilyl (B98337) group enhances its stability and solubility in organic solvents, making it a valuable reagent in organic synthesis.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Boiling Point | 138-140 °C | [1] |

| Density | 0.833 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.471 | [1] |

| Molecular Weight | 138.28 g/mol | [2] |

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of this compound, as well as the determination of its key physical properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of sodium cyclopentadienide (B1229720) with trimethylsilyl chloride.[1]

Materials:

-

Sodium cyclopentadienide (NaC₅H₅)

-

Trimethylsilyl chloride (Me₃SiCl)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous pentane

-

Nitrogen or Argon gas supply

-

Schlenk line or glove box

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Condenser

-

Distillation apparatus

Procedure:

-

Under an inert atmosphere (nitrogen or argon), a solution of sodium cyclopentadienide in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

The flask is cooled in an ice bath.

-

Trimethylsilyl chloride is added dropwise to the stirred solution of sodium cyclopentadienide.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then filtered to remove the precipitated sodium chloride.

-

The solvent (THF) is removed from the filtrate under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization and Property Determination

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.

Materials:

-

This compound

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube filled with mineral oil

-

Bunsen burner or heating mantle

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are placed in the Thiele tube, with the thermometer bulb and sample positioned below the side arm.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer is a flask with a specific, accurately known volume that is used to determine the density of a liquid.

Materials:

-

This compound

-

Pycnometer (e.g., 10 mL)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed on an analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C). The volume of the pycnometer is determined by weighing the water-filled pycnometer (m₂) and using the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the water bath.

-

The mass of the pycnometer filled with the sample is accurately measured (m₃).

-

The density of the sample is calculated using the formula: Density = (m₃ - m₁) / ((m₂ - m₁)/density of water).

Refractive Index Measurement (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance.

Materials:

-

This compound

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Lens paper

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

The Abbe refractometer is turned on, and the constant temperature water circulator is set to the desired temperature (e.g., 20 °C).

-

The prism of the refractometer is cleaned with a soft lens paper and a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.

-

The illuminating prism is closed and locked.

-

The eyepiece is adjusted to bring the crosshairs into focus.

-

The handwheel is turned until the boundary between the light and dark fields is visible in the eyepiece.

-

The compensator knob is adjusted to eliminate any color fringe at the boundary, making the boundary sharp and achromatic.

-

The handwheel is finely adjusted to center the sharp boundary line on the crosshairs.

-

The refractive index value is read from the scale.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of the molecule by observing the chemical environment of the hydrogen atoms. Due to the fluxional nature of this compound, the trimethylsilyl group undergoes rapid migration around the cyclopentadienyl (B1206354) ring, which can be observed by NMR.[3]

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃ or C₆D₆)

-

Tetramethylsilane (TMS) as an internal standard

Sample Preparation and Analysis:

-

A small amount of this compound is dissolved in a deuterated solvent in an NMR tube.

-

A small amount of TMS is added as an internal standard (0 ppm).

-

The NMR spectrum is acquired according to the instrument's standard operating procedures.

-

The resulting spectrum is processed (Fourier transform, phasing, and baseline correction) and analyzed to identify the chemical shifts, integration, and coupling patterns of the different protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Instrumentation:

-

FTIR Spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Sample holder

Sample Preparation and Analysis (Neat Liquid on Salt Plates):

-

A clean and dry salt plate is placed in the sample holder of the FTIR spectrometer.

-

A single drop of this compound is placed on the salt plate.

-

A second salt plate is carefully placed on top to create a thin liquid film.

-

The sample holder is placed in the FTIR spectrometer.

-

The infrared spectrum is recorded over the desired wavelength range (e.g., 4000-400 cm⁻¹).

-

The positions and intensities of the absorption bands are analyzed to identify the characteristic vibrations of the functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the components of a sample.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer

-

GC column suitable for the analysis of organosilicon compounds (e.g., a non-polar or medium-polarity column)

-

Injector

-

Helium or another suitable carrier gas

-

Syringe for sample injection

Sample Preparation and Analysis:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

The GC-MS instrument is set up with appropriate parameters for the column, injector temperature, oven temperature program, and mass spectrometer settings (e.g., mass range, ionization mode).

-

A small volume of the sample solution (e.g., 1 µL) is injected into the GC.

-

The components of the sample are separated in the GC column based on their boiling points and interactions with the stationary phase.

-

As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrum of the parent ion and its fragments is recorded.

-

The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to confirm the identity and purity of the compound.

Visualizations

Synthesis Workflow```dot

Diels-Alder Reaction

References

The Dawn of Silylated Cyclopentadienes: A Technical Guide to their Discovery, Synthesis, and Properties

An in-depth exploration of the synthesis, characterization, and historical development of silylated cyclopentadienes, pivotal reagents in organometallic chemistry and catalysis.

Introduction

Silylated cyclopentadienes have emerged as indispensable precursors in the synthesis of a vast array of organometallic compounds, most notably metallocenes used in catalysis and materials science. The introduction of silyl (B83357) groups onto the cyclopentadienyl (B1206354) ring profoundly influences the ligand's electronic and steric properties, enhancing solubility, stability, and reactivity. This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of silylated cyclopentadienes, from the foundational monosubstituted derivatives to their polysilylated counterparts. Detailed experimental protocols, quantitative data, and graphical representations of key chemical processes are presented to serve as a valuable resource for researchers in organometallic synthesis, drug development, and materials science.

Historical Perspective and Discovery

The journey into silylated cyclopentadienes began with the synthesis of trimethylsilyl (B98337) cyclopentadiene (B3395910). The foundational method involves the reaction of a cyclopentadienyl metal salt, typically sodium cyclopentadienide (B1229720), with a trialkylsilyl halide, such as trimethylsilyl chloride. This straightforward salt metathesis reaction has remained a cornerstone of silylcyclopentadiene synthesis.

Following the initial synthesis of the monosilylated derivative, research efforts expanded to include the preparation of polysilylated cyclopentadienes. The progressive addition of bulky trimethylsilyl groups allows for fine-tuning of the steric and electronic environment around the metal center in subsequent organometallic complexes. The synthesis of bis-, tris-, and even tetrakis- and pentakis(trimethylsilyl)cyclopentadienes has been achieved, often through sequential deprotonation and silylation steps. These highly substituted ligands have proven crucial in stabilizing reactive metal centers and influencing the catalytic activity and selectivity of the resulting metallocenes.

Synthesis of Silylated Cyclopentadienes: Experimental Protocols

The synthesis of silylated cyclopentadienes generally follows a common pathway involving the deprotonation of a cyclopentadienyl ring followed by quenching with a silyl halide. The degree of silylation can be controlled by the stoichiometry of the base and the silylating agent.

Synthesis of Trimethylsilyl Cyclopentadiene

This procedure describes the preparation of trimethylsilyl cyclopentadiene from sodium cyclopentadienide and trimethylsilyl chloride.

Reagents:

-

Sodium cyclopentadienide (NaC₅H₅)

-

Trimethylsilyl chloride ((CH₃)₃SiCl)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium chloride (NaCl)

Procedure:

-

In a flame-dried flask under an inert atmosphere, a solution of sodium cyclopentadienide in anhydrous THF is prepared.

-

The solution is cooled to 0 °C.

-

Trimethylsilyl chloride is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting suspension is filtered to remove the sodium chloride byproduct.

-

The solvent is removed from the filtrate under reduced pressure to yield trimethylsilyl cyclopentadiene as a colorless liquid.

A workflow for the synthesis of trimethylsilyl cyclopentadiene.

Synthesis of Trimethylsilyl CyclopentadieneSynthesis of 1,3-Bis(trimethylsilyl)cyclopentadiene

The preparation of the disilylated cyclopentadiene involves the deprotonation of trimethylsilyl cyclopentadiene followed by a second silylation.

Reagents:

-

Trimethylsilyl cyclopentadiene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

A solution of trimethylsilyl cyclopentadiene in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C.

-

A solution of n-butyllithium in hexanes is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete deprotonation.

-

The solution is then cooled back to -78 °C, and trimethylsilyl chloride is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The solvent and volatile byproducts are removed under reduced pressure.

-

The residue is extracted with an appropriate solvent (e.g., pentane), and the extract is filtered to remove lithium chloride.

-

The solvent is removed from the filtrate to yield 1,3-bis(trimethylsilyl)cyclopentadiene.

Synthesis of 1,2,4-Tris(trimethylsilyl)cyclopentadiene

The tris-silylated derivative is synthesized by a similar sequence of deprotonation and silylation starting from the bis-silylated compound.[1]

Reagents:

-

1,3-Bis(trimethylsilyl)cyclopentadiene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

1,3-Bis(trimethylsilyl)cyclopentadiene is dissolved in anhydrous THF under an inert atmosphere and cooled to -78 °C.

-

n-Butyllithium is added dropwise, and the mixture is allowed to react as it warms to room temperature.

-

After complete deprotonation, the reaction is cooled again to -78 °C.

-

Trimethylsilyl chloride is added, and the reaction is stirred overnight at room temperature.

-

Workup is similar to the bis-silylated procedure, involving removal of volatiles, extraction, filtration, and solvent evaporation to afford the desired product.

Quantitative Data and Physical Properties

The physical and spectroscopic properties of silylated cyclopentadienes are crucial for their characterization and application. The following tables summarize key data for mono-, bis-, and tris(trimethylsilyl)cyclopentadiene.

Table 1: Physical Properties of Silylated Cyclopentadienes

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25 °C) | Refractive Index (n²⁰/D) |

| Trimethylsilyl cyclopentadiene | C₈H₁₄Si | 138.28 | 138-140 | 0.833 | 1.471 |

| 1,3-Bis(trimethylsilyl)cyclopentadiene | C₁₁H₂₂Si₂ | 210.46 | 87-88 / 6 mmHg | ~0.925 | ~1.447 |

| Tris(trimethylsilyl)cyclopentadiene | C₁₄H₃₀Si₃ | 282.64 | - | - | - |

Note: Data for tris(trimethylsilyl)cyclopentadiene is less commonly reported in standard literature; boiling point and density are often determined under reduced pressure and may vary.

Table 2: NMR Spectroscopic Data of Silylated Cyclopentadienes (in CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) |

| Trimethylsilyl cyclopentadiene | ~6.5-6.8 (m, vinyl H), ~3.0 (m, allyl H), ~0.2 (s, Si(CH₃)₃) | ~135-145 (vinyl C), ~45 (allyl C), ~-1.0 (Si(CH₃)₃) | ~0-5 |

| 1,3-Bis(trimethylsilyl)cyclopentadiene | ~6.7-7.0 (m, vinyl H), ~3.1 (m, allyl H), ~0.2 (s, Si(CH₃)₃) | ~140-150 (vinyl C), ~50 (allyl C), ~-1.0 (Si(CH₃)₃) | ~0-5 |

| 1,2,4-Tris(trimethylsilyl)cyclopentadiene | Two resonances for inequivalent 1,2- and 4-substituted SiMe₃ groups in a 2:1 ratio.[2] Resonances for ring protons are also observed. | Resonances corresponding to the silyl-substituted and unsubstituted ring carbons. | Multiple resonances may be observed due to the different chemical environments of the silicon atoms. |

Note: NMR data can vary depending on the solvent and the specific isomer present. The fluxional nature of these molecules can also lead to averaged signals at higher temperatures.

Fluxional Behavior: Sigmatropic Rearrangements

A hallmark of silylated cyclopentadienes is their fluxionality, characterized by rapid[1][3]-sigmatropic rearrangements of the silyl group around the cyclopentadienyl ring. This process, also known as a metallotropic shift, renders the ring protons equivalent on the NMR timescale at room temperature, often resulting in a single, averaged peak for the vinyl and allylic protons.

The mechanism involves a concerted, thermally allowed migration of the silyl group from one carbon atom to an adjacent one. The transition state is thought to involve a transiently delocalized pi-system. This dynamic behavior is a key feature to consider when characterizing these compounds and their subsequent metal complexes.

Mechanism of Silyl Group MigrationApplications in Organometallic Synthesis

The primary application of silylated cyclopentadienes is in the synthesis of metallocenes. The silyl groups can be retained in the final complex or cleaved during the reaction.

Synthesis of Zirconocene (B1252598) Dichloride

This workflow illustrates the synthesis of a zirconocene dichloride complex from a silylated cyclopentadienyl precursor.

Metallocene Synthesis Workflow

Conclusion

Silylated cyclopentadienes are versatile and highly valuable reagents in modern chemistry. Their discovery and the subsequent development of synthetic routes to polysilylated derivatives have significantly expanded the toolbox of organometallic chemists. The ability to systematically modify the steric and electronic properties of the cyclopentadienyl ligand by varying the number of silyl substituents has enabled the synthesis of novel metallocenes with tailored catalytic activities. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation in this dynamic field.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-(Trimethylsilyl)-1,3-cyclopentadiene in Metallocene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trimethylsilyl)-1,3-cyclopentadiene is a versatile reagent in organometallic chemistry, primarily utilized as a precursor for the synthesis of substituted cyclopentadienyl (B1206354) ligands and their corresponding metallocene complexes. The presence of the trimethylsilyl (B98337) (TMS) group offers several advantages, including increased stability of the cyclopentadienyl anion and the potential for further functionalization. Metallocenes, sandwich compounds featuring a transition metal center bonded to two cyclopentadienyl ligands, are of significant interest in various fields, including catalysis, materials science, and, more recently, as potential therapeutic agents in drug development. This document provides detailed application notes and experimental protocols for the synthesis of metallocenes using this compound.

Applications

The primary application of this compound in the context of metallocene synthesis is as a protected and easily handled source of the cyclopentadienyl (Cp) ligand. The TMS group can be retained in the final metallocene, modifying its electronic and steric properties, or it can be removed under specific conditions.

-

Catalysis: Metallocenes derived from this precursor are widely used as catalysts or catalyst precursors for olefin polymerization. The substituents on the cyclopentadienyl rings, including the TMS group, can be tailored to control the properties of the resulting polymers.

-

Materials Science: Silyl-substituted metallocenes can serve as building blocks for novel organometallic polymers and materials with unique electronic and optical properties.

-

Drug Development: While still an emerging area, metallocene complexes have shown promise as anticancer and antimicrobial agents. The ability to introduce specific substituents, such as the trimethylsilyl group, allows for the fine-tuning of their biological activity and pharmacokinetic properties. The introduction of a cyclopentadienyl moiety to bioactive molecules could modulate their biological activity.[1]

Data Presentation

The following tables summarize quantitative data for representative metallocene syntheses. Yields can vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Synthesis of Trimethylsilylcyclopentadienyl Lithium

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Molarity (M) |

| This compound | 138.28 | 10.0 | 1.38 g | - |

| n-Butyllithium in hexanes | 64.06 | 10.0 | 4.0 mL | 2.5 |

| Anhydrous Tetrahydrofuran (B95107) (THF) | - | - | 50 mL | - |

Table 2: Synthesis of Bis(trimethylsilylcyclopentadienyl)iron(II) (Ferrocene Derivative)

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Molarity (M) | Typical Yield (%) |

| Lithium trimethylsilylcyclopentadienide | 144.22 | 20.0 | - | - | 70-85 |

| Iron(II) Chloride (anhydrous) | 126.75 | 10.0 | 1.27 g | - | |

| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL | - |

Table 3: Synthesis of Bis(trimethylsilylcyclopentadienyl)titanium(IV) Dichloride (Titanocene Derivative)

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Molarity (M) | Typical Yield (%) |

| Lithium trimethylsilylcyclopentadienide | 144.22 | 20.0 | - | - | 60-75 |

| Titanium(IV) Chloride | 189.68 | 10.0 | 1.1 mL | - | |

| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL | - |

Experimental Protocols

Protocol 1: Synthesis of Lithium Trimethylsilylcyclopentadienide

This protocol describes the deprotonation of this compound to form the corresponding lithium salt, a key intermediate for metallocene synthesis.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Argon or nitrogen gas supply with a bubbler

-

Ice bath

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (argon or nitrogen).

-

Add 50 mL of anhydrous THF to the flask.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add 1.38 g (10.0 mmol) of this compound to the stirred THF.

-

While maintaining the temperature at 0 °C, add 4.0 mL of 2.5 M n-butyllithium in hexanes (10.0 mmol) dropwise via syringe over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. The formation of a pale yellow to orange solution indicates the formation of lithium trimethylsilylcyclopentadienide.

-

This solution of lithium trimethylsilylcyclopentadienide can be used directly in the subsequent synthesis of metallocenes.

Protocol 2: Synthesis of Bis(trimethylsilylcyclopentadienyl)iron(II)

This protocol details the synthesis of a ferrocene (B1249389) derivative using the in-situ prepared lithium trimethylsilylcyclopentadienide.

Materials:

-

Solution of lithium trimethylsilylcyclopentadienide in THF (from Protocol 1)

-

Anhydrous iron(II) chloride (FeCl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Cannula or dropping funnel

-

Argon or nitrogen gas supply

-

Ice bath

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, prepare a suspension of 1.27 g (10.0 mmol) of anhydrous iron(II) chloride in 50 mL of anhydrous THF.

-

Cool both the lithium trimethylsilylcyclopentadienide solution and the iron(II) chloride suspension to 0 °C in an ice bath.

-

Slowly transfer the lithium trimethylsilylcyclopentadienide solution to the stirred suspension of iron(II) chloride via a cannula or dropping funnel over approximately 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The color of the reaction mixture will typically change to a dark red or brown.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the residue with hexane (3 x 50 mL).

-

Filter the combined hexane extracts through a short plug of silica gel to remove lithium chloride and other inorganic byproducts.

-

Evaporate the solvent from the filtrate to yield the crude product.

-

The product can be further purified by column chromatography on silica gel using hexane as the eluent, followed by recrystallization from hexane or sublimation.

Protocol 3: Synthesis of Bis(trimethylsilylcyclopentadienyl)titanium(IV) Dichloride

This protocol describes the synthesis of a titanocene (B72419) derivative.

Materials:

-

Solution of lithium trimethylsilylcyclopentadienide in THF (from Protocol 1)

-

Titanium(IV) chloride (TiCl₄)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Argon or nitrogen gas supply

-

Dry ice/acetone bath (-78 °C)

-

Pentane (B18724) or hexane

-

Celite or filter aid

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel, place 50 mL of anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add 1.1 mL (10.0 mmol) of titanium(IV) chloride to the cold THF with vigorous stirring. A yellow precipitate of the TiCl₄(THF)₂ adduct may form.

-

Slowly add the solution of lithium trimethylsilylcyclopentadienide (20.0 mmol in THF from Protocol 1) to the stirred TiCl₄ solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The color of the reaction mixture will typically change to a deep red.

-

Remove the solvent under reduced pressure.

-

Extract the residue with pentane or hexane (3 x 50 mL).

-

Filter the combined extracts through a pad of Celite to remove the precipitated lithium chloride.

-

Concentrate the filtrate under reduced pressure to induce crystallization.

-

Cool the solution to -20 °C to obtain red crystals of the product. The crystals can be isolated by filtration and dried under vacuum.

Logical Relationships in Metallocene Synthesis

The synthesis of metallocenes from this compound follows a logical progression of steps, each with a distinct purpose. This workflow is crucial for achieving high yields and purity of the final product.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of metallocenes. The protocols provided herein offer a foundation for the preparation of silyl-substituted ferrocene and titanocene derivatives. By modifying the metal source and reaction conditions, these methods can be adapted to synthesize a diverse library of metallocene complexes for applications in catalysis, materials science, and for exploration in the field of medicinal chemistry and drug development. Careful attention to anhydrous and anaerobic techniques is crucial for the successful synthesis of these organometallic compounds.

References

Application Notes and Protocols for Organometallic Catalyst Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of several major classes of organometallic catalysts in modern organic synthesis, with a particular focus on applications relevant to pharmaceutical and materials science. Detailed experimental protocols for representative reactions are also provided, alongside graphical representations of the catalytic cycles and workflows. Organometallic catalysts have become indispensable tools, enabling the efficient and selective formation of chemical bonds that were previously difficult to achieve.[1] Their impact is particularly profound in drug discovery and development, where they facilitate the synthesis of complex molecules.[2][3][4][5]

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[6][7] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[8][9] The versatility, functional group tolerance, and relatively mild reaction conditions of the Suzuki-Miyaura coupling have made it a cornerstone of modern organic synthesis.[7]

Application Note: Synthesis of Biaryl Compounds

The synthesis of biaryl compounds is crucial in drug development as the biaryl moiety is a key structural component in many biologically active molecules. The Suzuki-Miyaura reaction offers a highly efficient and versatile method for creating these structures. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.[6] The catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6][10][11]